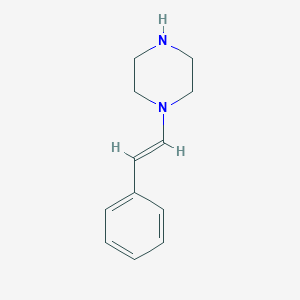
Piperazine, 1-(2-phenylethenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-phenylethenyl)-(9CI) is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound 1-(2-phenylethenyl) piperazine is characterized by the presence of a phenylethenyl group attached to the nitrogen atom of the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethenyl) piperazine can be achieved through several synthetic routes. One common method involves the reaction of piperazine with styrene oxide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Another synthetic route involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the phosphorus ylide is generated from a phosphonium salt and a strong base, and it reacts with an appropriate aldehyde to form the 1-(2-phenylethenyl) piperazine.
Industrial Production Methods
Industrial production of 1-(2-phenylethenyl) piperazine may involve large-scale reactions using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
1-(2-phenylethenyl) piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The phenylethenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce saturated piperazine derivatives. Substitution reactions can introduce various functional groups onto the phenylethenyl moiety.
科学研究应用
1-(2-phenylethenyl) piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-phenylethenyl) piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
相似化合物的比较
1-(2-phenylethenyl) piperazine can be compared with other similar compounds, such as:
Piperazine: The parent compound, which lacks the phenylethenyl group.
1-(2-phenylethyl) piperazine: A similar compound with a phenylethyl group instead of a phenylethenyl group.
1-(2-phenylethenyl) pyrrolidine: A related compound with a pyrrolidine ring instead of a piperazine ring.
The uniqueness of 1-(2-phenylethenyl) piperazine lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]piperazine |
InChI |
InChI=1S/C12H16N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h1-6,9,13H,7-8,10-11H2/b9-6+ |
InChI 键 |
ZTPDAUHKSFYRGR-RMKNXTFCSA-N |
手性 SMILES |
C1CN(CCN1)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1CN(CCN1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



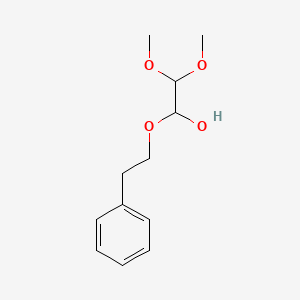
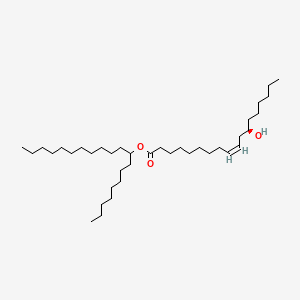
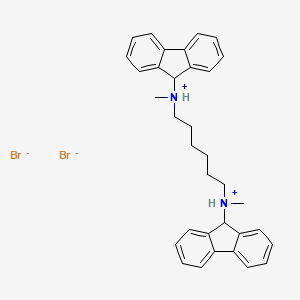
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
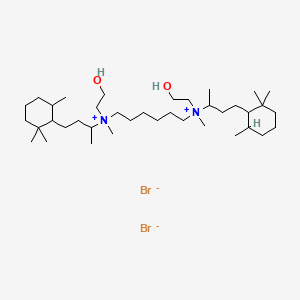

![5-[(E)-but-2-enyl]morpholin-2-one](/img/structure/B13787900.png)
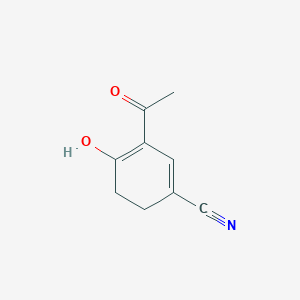
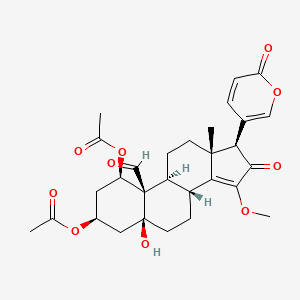
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)
![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)
![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
